molecular formula C10H19NO2S B1229345 Propionic acid, 2-methyl-2-((piperidinomethyl)thio)- CAS No. 91017-08-2

Propionic acid, 2-methyl-2-((piperidinomethyl)thio)-

Cat. No.: B1229345
CAS No.: 91017-08-2
M. Wt: 217.33 g/mol
InChI Key: NEHWDLUEJCEYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A muscarinic antagonist structurally related to ATROPINE but often considered safer and more effective for inhalation use. It is used for various bronchial disorders, in rhinitis, and as an antiarrhythmic.

Properties

CAS No.

91017-08-2

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

2-methyl-2-(piperidin-1-ylmethylsulfanyl)propanoic acid

InChI

InChI=1S/C10H19NO2S/c1-10(2,9(12)13)14-8-11-6-4-3-5-7-11/h3-8H2,1-2H3,(H,12,13)

InChI Key

NEHWDLUEJCEYRF-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)SCN1CCCCC1

Canonical SMILES

CC(C)(C(=O)O)SCN1CCCCC1

Key on ui other cas no.

91017-08-2

Synonyms

(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane
Atrovent
Ipratropium
Ipratropium Bromide
Ipratropium Bromide Anhydrous
Ipratropium Bromide Monohydrate
Ipratropium Bromide, (endo,anti)-Isomer
Ipratropium Bromide, (exo,syn)-Isomer
Ipratropium Bromide, endo-Isomer
Itrop
N Isopropylatropine
N-Isopropylatropine
Sch 1000
Sch 1178
Sch-1000
Sch-1178
Sch1000
Sch1178

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propionic acid, 2-methyl-2-((piperidinomethyl)thio)-
Reactant of Route 2
Propionic acid, 2-methyl-2-((piperidinomethyl)thio)-
Reactant of Route 3
Propionic acid, 2-methyl-2-((piperidinomethyl)thio)-
Reactant of Route 4
Propionic acid, 2-methyl-2-((piperidinomethyl)thio)-
Reactant of Route 5
Propionic acid, 2-methyl-2-((piperidinomethyl)thio)-
Reactant of Route 6
Propionic acid, 2-methyl-2-((piperidinomethyl)thio)-

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